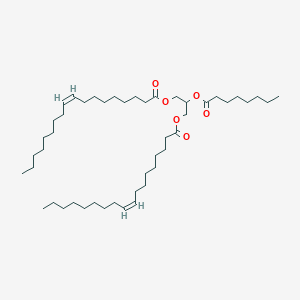

1,3-Dioleoyl-2-octanoyl glycerol

描述

属性

IUPAC Name |

[3-[(Z)-octadec-9-enoyl]oxy-2-octanoyloxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H86O6/c1-4-7-10-13-15-17-19-21-23-25-27-29-31-34-36-39-45(48)51-42-44(53-47(50)41-38-33-12-9-6-3)43-52-46(49)40-37-35-32-30-28-26-24-22-20-18-16-14-11-8-5-2/h21-24,44H,4-20,25-43H2,1-3H3/b23-21-,24-22- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWYTXOTBSPZDA-SXAUZNKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H86O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

747.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dioleoyl-2-octanoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dioleoyl-2-octanoyl glycerol (B35011) is a structured triacylglycerol (TAG) characterized by the specific placement of oleic acid (a long-chain monounsaturated fatty acid) at the sn-1 and sn-3 positions and octanoic acid (a medium-chain saturated fatty acid) at the sn-2 position of the glycerol backbone. This precise molecular architecture, often denoted as OCO (Oleoyl-Capryloyl-Oleoyl), confers unique physicochemical and metabolic properties that are of significant interest in the fields of lipid biochemistry, nutrition, and pharmaceutical sciences. As a synthetic lipid, it serves as a valuable tool for investigating enzyme specificity, lipid metabolism, and the development of structured lipids for specialized nutritional and drug delivery applications. This guide provides a comprehensive overview of its chemical properties, biological significance, relevant experimental protocols, and metabolic pathways.

Physicochemical Properties

1,3-Dioleoyl-2-octanoyl glycerol is a triacylglycerol with distinct properties stemming from its constituent fatty acids.[1] Quantitative data for this specific molecule and a structurally similar analogue, 1,3-Dioleoyl-2-palmitoyl glycerol (OPO), are summarized below for comparative purposes.

| Property | This compound | 1,3-Dioleoyl-2-palmitoyl glycerol (Analogue) |

| Synonyms | OCO, 1,3-Olein-2-Caprylin, TG(18:1/8:0/18:1) | OPO, 1,3-Olein-2-Palmitin, TG(18:1/16:0/18:1) |

| CAS Number | 139979-77-4 | 1716-07-0 |

| Molecular Formula | C₄₇H₈₆O₆ | C₅₅H₁₀₂O₆ |

| Formula Weight | 747.2 g/mol | 859.4 g/mol |

| Physical Form | Liquid | Solid / Solution in hexane |

| Purity | ≥98% | ≥98-99% |

| Solubility | Slightly soluble in chloroform (B151607) and methanol | Soluble in chloroform |

| Storage Temperature | -20°C | -20°C |

| Melting Point | Not specified (Liquid at room temp.) | 19 °C |

| Boiling Point | Not specified | 802.2°C at 760 mmHg |

| Density | Not specified | 0.919 g/cm³ |

| Refractive Index | Not specified | 1.473 |

Data compiled from various sources.[1][2][3][4]

Biological Significance and Metabolism

The unique structure of this compound dictates its metabolic fate and biological relevance. Structured TAGs, particularly those containing medium-chain fatty acids (MCFAs), are metabolized differently from conventional long-chain triglycerides (LCTs).[5][6]

Digestion and Absorption

During digestion, pancreatic lipases, which exhibit sn-1,3 regioselectivity, hydrolyze the ester bonds at the outer positions of the glycerol backbone.[7] For this compound, this results in the release of two molecules of oleic acid and one molecule of 2-octanoyl-glycerol (a 2-monoacylglycerol or 2-MAG).

The released long-chain fatty acids (oleic acid) require micellar solubilization for absorption, while the MCFA-containing 2-MAG (2-octanoyl-glycerol) and any released octanoic acid are more readily absorbed. MCFAs can be directly absorbed into the portal vein and transported to the liver for rapid β-oxidation, serving as a quick energy source.[5] This rapid metabolism makes structured lipids containing MCFAs valuable in clinical nutrition and for individuals with fat malabsorption syndromes.[8]

Metabolic Pathway Overview

The metabolic processing of this compound is a multi-step process primarily occurring in the lumen of the small intestine and within enterocytes.

Role in Signaling

While the direct hydrolysis of this TAG primarily yields a 2-monoacylglycerol, the broader metabolism of glycerolipids is intrinsically linked to cellular signaling. Diacylglycerols (DAGs), which can be formed from other metabolic routes, are potent second messengers that activate a variety of downstream targets, most notably Protein Kinase C (PKC).[9][10][11] The PKC pathway is involved in regulating numerous cellular processes, including proliferation, differentiation, and apoptosis. Understanding the interplay of lipid messengers is crucial for drug development, especially in oncology and metabolic diseases.[11]

Experimental Protocols

This compound is primarily used as a specialized substrate in research to probe the selectivity of lipases and in the synthesis of other structured lipids. The following protocols are based on methodologies described for its synthesis and enzymatic hydrolysis.[7]

Chemoenzymatic Synthesis of this compound

This protocol outlines a general approach for synthesizing a structured TAG. The synthesis of the specific OCO molecule involves the esterification of 2-mono-octanoyl glycerol with oleic acid.

Materials:

-

1,3-Diolein (or synthesis from glycerol and oleic acid)

-

Octanoic acid (Caprylic acid)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (B109758) (anhydrous)

-

Silica (B1680970) gel for flash chromatography

-

Hexane and Ethyl Acetate (B1210297) (HPLC grade)

Procedure:

-

Preparation of 1,3-Dioleoyl-glycerol: This intermediate can be synthesized by reacting glycerol with two equivalents of oleic acid using an appropriate catalyst (e.g., immobilized lipase (B570770) like Novozym 435) in a solvent-free system or with chemical catalysts.[12]

-

Esterification at sn-2 Position:

-

Dissolve 1,3-Dioleoyl-glycerol (1 equivalent) and DMAP (0.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

-

Add octanoic acid (1.2 equivalents) to the solution.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add a solution of DCC (1.2 equivalents) in anhydrous dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.[7]

-

Lipase Regioselectivity Assay

This compound is an ideal substrate for determining if a lipase is sn-1,3 specific. A truly sn-1,3 specific lipase will only hydrolyze the oleic acids at the outer positions, leaving the octanoic acid at the sn-2 position untouched.

Materials:

-

This compound (substrate)

-

Lipase to be tested (e.g., Rhizopus oryzae lipase)

-

Tris-HCl or phosphate (B84403) buffer (e.g., pH 7.0-8.0)

-

Bile salts (e.g., sodium taurocholate) to aid emulsification

-

Calcium chloride (CaCl₂)

-

Solvents for extraction (e.g., diethyl ether, ethanol)

-

Reagents for fatty acid analysis (e.g., BF₃-methanol for FAMEs preparation)

-

Gas Chromatography (GC) system with a FID detector

Procedure:

-

Substrate Emulsification: Prepare an emulsion of the TAG substrate in the reaction buffer containing bile salts by sonication or vigorous mixing.

-

Enzymatic Reaction:

-

Equilibrate the substrate emulsion to the desired reaction temperature (e.g., 37 °C).

-

Initiate the reaction by adding a solution of the lipase.

-

Allow the hydrolysis to proceed for a defined period, ensuring the degree of hydrolysis remains low (e.g., <10%) to minimize acyl migration.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding ethanol (B145695) and lowering the pH with HCl.

-

Extract the lipids from the reaction mixture using diethyl ether or another suitable solvent.

-

-

Analysis of Products:

-

Separate the reaction products (unreacted TAG, DAGs, MAGs, and free fatty acids) using TLC or solid-phase extraction.

-

Isolate the monoacylglycerol (MAG) fraction.

-

Convert the fatty acids in the isolated MAG fraction to fatty acid methyl esters (FAMEs).

-

Analyze the FAMEs by Gas Chromatography (GC).

-

-

Interpretation: If the lipase is strictly sn-1,3 selective, the MAG fraction will consist exclusively of 2-octanoyl-glycerol, and the resulting FAME analysis will show only octanoic acid methyl ester. The presence of oleic acid methyl ester would indicate a lack of perfect regioselectivity.

References

- 1. 1,3-Dioleoyl-2-palmitoylglycerol =99 1716-07-0 [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Cas 1716-07-0,1,3-DIOLEOYL-2-PALMITOYL-GLYCEROL | lookchem [lookchem.com]

- 4. 1,3-Dioleoyl-2-palmitoylglycerol | C55H102O6 | CID 13183955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Autres thèmes - Les Publications du Cirad [publications.cirad.fr]

- 6. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aocs.org [aocs.org]

- 12. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Dioleoyl-2-octanoyl Glycerol

This technical guide provides a comprehensive overview of 1,3-Dioleoyl-2-octanoyl glycerol (B35011), a structured triacylglycerol of interest to researchers, scientists, and drug development professionals. This document details its chemical identity, including synonyms and CAS Registry Number, summarizes its physicochemical properties, and presents a relevant experimental protocol. Additionally, a generalized metabolic pathway for triglycerides is illustrated to provide context for its biological processing.

Chemical Identity and Properties

1,3-Dioleoyl-2-octanoyl glycerol is a triacylglycerol molecule featuring oleic acid moieties at the sn-1 and sn-3 positions and an octanoic acid moiety at the sn-2 position of the glycerol backbone.[1] This specific arrangement of fatty acids defines it as a structured lipid.

Synonyms and CAS Number

The following table summarizes the known synonyms and the Chemical Abstracts Service (CAS) Registry Number for this compound.

| Attribute | Value |

| CAS Registry Number | 139979-77-4[1] |

| Synonyms | 1,3-Dioleoyl-2-capryloyl glycerol, OCO, 1,3-Olein-2-caprylin, 1,3-Oleoyl-2-capryloyl glycerol, TG(18:1/8:0/18:1)[1] |

Physicochemical Data

Key quantitative data for this compound are presented in the table below, offering a snapshot of its physical and chemical characteristics.

| Property | Value |

| Molecular Formula | C₄₇H₈₆O₆[1] |

| Molecular Weight | 747.2 g/mol [1] |

| Physical Form | Liquid[1] |

| Purity | ≥98%[1] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol[1] |

| Storage Temperature | -20°C[1] |

Experimental Protocol: Regiodistribution Analysis using Lipase (B570770)

This compound has been utilized as a substrate to characterize the functionality of lipases, such as that from Rhizopus oryzae, for the regiodistribution analysis of fats containing medium- and short-chain fatty acids.[1] The following is a generalized protocol for such an assay.

Objective: To determine the positional specificity of a lipase using this compound.

Materials:

-

This compound

-

Lipase solution (e.g., from Rhizopus oryzae)

-

Buffer solution (e.g., Tris-HCl buffer, pH 7.5)

-

Emulsifying agent (e.g., gum arabic or Triton X-100)

-

Organic solvent for extraction (e.g., diethyl ether or hexane)

-

Internal standard for chromatography

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Substrate Emulsification: Prepare an emulsion of this compound in the buffer solution with the aid of an emulsifying agent.

-

Enzymatic Reaction: Initiate the hydrolysis by adding the lipase solution to the substrate emulsion. The reaction is typically carried out in a temperature-controlled water bath with constant stirring.

-

Reaction Termination: After a predetermined time, stop the reaction by adding an organic solvent to denature the enzyme and extract the lipids.

-

Product Separation: The resulting mixture of unreacted triglyceride, diacylglycerols, monoacylglycerols, and free fatty acids is separated using thin-layer chromatography (TLC).

-

Analysis of Products: The separated lipid classes are scraped from the TLC plate, and the fatty acid composition of each is determined by gas chromatography (GC) after transesterification to fatty acid methyl esters (FAMEs).

-

Determination of Regiospecificity: By analyzing the fatty acid composition of the hydrolysis products (specifically the mono- and diacylglycerols), the positional preference of the lipase can be determined. For a sn-1,3 specific lipase, oleic acid will be preferentially released, while octanoic acid will remain esterified to the glycerol backbone.

Metabolic Pathway

While specific signaling pathways involving this compound are not extensively documented, its metabolism is expected to follow the general pathways of triglyceride digestion and absorption. The following diagram illustrates a simplified overview of this process.

Caption: Generalized metabolic pathway of a structured triglyceride.

This guide serves as a foundational resource for professionals in research and drug development, providing essential technical information on this compound. Further research into its specific biological activities and potential applications is warranted.

References

A Comprehensive Technical Guide to the Triglyceride TG(18:1/18:0/18:1)

This technical guide provides an in-depth overview of the triglyceride (TG) containing two oleic acid (18:1) chains and one stearic acid (18:0) chain, specifically TG(18:1/18:0/18:1). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, metabolic pathways, and relevant experimental protocols.

Core Molecular Data

The fundamental chemical properties of TG(18:1/18:0/18:1) are determined by its constituent fatty acids: oleic acid and stearic acid.

| Property | Value |

| Molecular Formula | C57H106O6 |

| Molecular Weight | 887.469 g/mol |

| Common Name | 1,3-Dioleoyl-2-stearoyl-glycerol |

| Synonyms | TG(18:1/18:0/18:1), OSO |

Biosynthesis and Metabolism

Triglycerides are primarily synthesized via the de novo pathway, also known as the Kennedy pathway. This process is crucial for energy storage and lipid metabolism. While there are no signaling pathways known to be directly initiated by TG(18:1/18:0/18:1), its metabolism is an integral part of cellular energy homeostasis.

De Novo Triglyceride Biosynthesis Pathway

The synthesis of triglycerides, including TG(18:1/18:0/18:1), occurs in a stepwise manner in the endoplasmic reticulum. The general pathway is illustrated below.

Caption: De Novo Triglyceride Biosynthesis Pathway.

Experimental Protocols

Synthesis of TG(18:1/18:0/18:1)

A common method for synthesizing a specific mixed-acid triglyceride like TG(18:1/18:0/18:1) is through a two-step enzymatic process, which offers high specificity.

Step 1: Synthesis of 1,3-Dioleoyl-glycerol

-

Reactants: Glycerol (B35011) and two equivalents of oleic acid.

-

Enzyme: A sn-1,3 specific lipase (B570770) (e.g., from Rhizomucor miehei).

-

Solvent: A non-polar organic solvent such as hexane.

-

Procedure:

-

Dissolve glycerol and oleic acid in hexane.

-

Add the immobilized lipase to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 40-50°C) with gentle agitation.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the enzyme by filtration.

-

Purify the resulting 1,3-dioleoyl-glycerol using column chromatography.

-

Step 2: Esterification with Stearic Acid

-

Reactants: 1,3-Dioleoyl-glycerol and one equivalent of stearic acid.

-

Enzyme: A non-specific lipase or a chemical catalyst.

-

Procedure:

-

Combine the purified 1,3-dioleoyl-glycerol and stearic acid.

-

Add the catalyst.

-

Heat the mixture under vacuum to drive the esterification reaction and remove the water byproduct.

-

Monitor the formation of TG(18:1/18:0/18:1) by TLC or HPLC.

-

Purify the final product using column chromatography.

-

Analysis of TG(18:1/18:0/18:1) by HPLC-MS/MS

Reversed-phase high-performance liquid chromatography coupled with tandem mass spectrometry (RP-HPLC-MS/MS) is a powerful technique for the separation and identification of specific triglyceride molecules.

Chromatographic Conditions

| Parameter | Specification |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) |

| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate |

| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 45°C |

| Injection Volume | 2 µL |

Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 2.0 | 50 |

| 15.0 | 90 |

| 18.0 | 90 |

| 18.1 | 30 |

| 20.0 | 30 |

Mass Spectrometry Conditions

| Parameter | Specification |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Energy | 30-45 eV (for MS/MS) |

| Scan Range (MS1) | m/z 300-1200 |

| Product Ion Scan (MS/MS) | Precursor ion: [M+NH4]+ of TG(18:1/18:0/18:1) (m/z 904.8) |

The following diagram illustrates a typical analytical workflow for triglyceride analysis.

Caption: Analytical Workflow for Triglyceride Analysis.

The Metabolic Journey of 1,3-Dioleoyl-2-octanoyl Glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Structured triacylglycerols (TAGs), engineered fats with specific fatty acid compositions and positional distributions on the glycerol (B35011) backbone, are gaining significant attention in clinical nutrition and drug development.[1] Among these, 1,3-Dioleoyl-2-octanoyl glycerol (OOG), a structured lipid containing two long-chain monounsaturated fatty acids (oleic acid) at the sn-1 and sn-3 positions and one medium-chain saturated fatty acid (octanoic acid) at the sn-2 position, presents a unique metabolic profile.[2] This technical guide provides an in-depth analysis of the role of OOG in lipid metabolism, compiling available data, detailing experimental methodologies, and visualizing key pathways to support further research and development in this area.

Chemical and Physical Properties

This compound is a triacylglycerol with the chemical formula C47H86O6 and a molecular weight of 747.2 g/mol .[2] It is also known by the synonyms 1,3-Dioleoyl-2-capryloyl glycerol and TG(18:1/8:0/18:1).[2] It is a liquid at room temperature and is slightly soluble in chloroform (B151607) and methanol.[2]

Synthesis of this compound

The synthesis of structured triacylglycerols like OOG can be achieved through enzymatic processes, offering high specificity and milder reaction conditions compared to chemical methods. A common approach is a two-step enzymatic reaction.[3]

Experimental Protocol: Two-Step Enzymatic Synthesis

This protocol is adapted from methods used for synthesizing similar MLM-type (Medium-Long-Medium) structured lipids.[3]

Step 1: Synthesis of 2-Octanoyl-glycerol

-

Reaction Mixture: Combine glycerol and octanoic acid in a solvent-free system or an appropriate organic solvent.

-

Enzyme: Add a 1,3-specific lipase (B570770), such as Rhizomucor miehei lipase (Lipozyme RM IM).[4]

-

Incubation: Maintain the reaction at a controlled temperature (e.g., 60°C) with continuous stirring under vacuum to remove the water produced during esterification.[5]

-

Purification: The resulting 2-octanoyl-glycerol can be purified using crystallization or column chromatography.

Step 2: Esterification with Oleic Acid

-

Reaction Mixture: The purified 2-octanoyl-glycerol is reacted with an excess of oleic acid.

-

Enzyme: A non-specific lipase or a lipase with low positional specificity can be used to esterify the free sn-1 and sn-3 positions.

-

Incubation: The reaction is carried out at a suitable temperature (e.g., 50°C) under vacuum.

-

Purification: The final product, this compound, is purified from the reaction mixture using column chromatography to remove free fatty acids and other byproducts.

Lipid Metabolism of this compound

The metabolic fate of OOG is dictated by its unique structure, influencing its digestion, absorption, and subsequent transport and distribution in the body.[6]

Digestion and Absorption

Dietary triacylglycerols are primarily hydrolyzed in the small intestine by pancreatic lipase.[1] This enzyme preferentially cleaves fatty acids from the sn-1 and sn-3 positions of the glycerol backbone.

In the case of OOG, pancreatic lipase would hydrolyze the oleic acid moieties at the sn-1 and sn-3 positions, releasing two molecules of free oleic acid and one molecule of 2-octanoyl-glycerol (a 2-monoacylglycerol).[1]

The resulting free fatty acids and 2-monoacylglycerol are then absorbed by the enterocytes, the absorptive cells of the small intestine.

References

- 1. Effects of highly purified structured lipids containing medium-chain fatty acids and linoleic acid on lipid profiles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dietary triglycerides as signaling molecules that influence reward and motivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The metabolism of structured triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 1,3-Dioleoyl-2-octanoyl glycerol: A Technical Guide on a Structurally Specific Triglyceride

A comprehensive examination of the current scientific landscape reveals a notable absence of evidence for the natural occurrence of 1,3-Dioleoyl-2-octanoyl glycerol (B35011) (OOG). This structurally specific triglyceride, characterized by oleic acid at the sn-1 and sn-3 positions and octanoic acid at the sn-2 position, appears to be primarily a synthetic molecule of interest for specialized research applications rather than a constituent of common plant oils, animal fats, or human tissues.

This technical guide provides an in-depth overview of 1,3-Dioleoyl-2-octanoyl glycerol, addressing its chemical properties, potential synthesis methodologies, and the analytical techniques suitable for its characterization. The content is tailored for researchers, scientists, and drug development professionals who may encounter or require this specific triglyceride for their work.

Chemical and Physical Properties

While data on the natural abundance of this compound is unavailable, its fundamental chemical and physical properties can be defined based on its structure. A summary of these properties is presented in Table 1, alongside those of the well-characterized and naturally abundant triglyceride, 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), for comparative purposes.

| Property | This compound (OOG) | 1,3-Dioleoyl-2-palmitoylglycerol (OPO) |

| Molecular Formula | C47H86O6 | C55H102O6[1] |

| Molecular Weight | 747.18 g/mol | 859.39 g/mol [1] |

| Fatty Acid Composition | Oleic Acid (18:1) at sn-1 and sn-3; Octanoic Acid (8:0) at sn-2 | Oleic Acid (18:1) at sn-1 and sn-3; Palmitic Acid (16:0) at sn-2[1] |

| Natural Occurrence | Not documented in scientific literature | A major component of human milk fat[2][3] |

| Primary Application in Research | Characterization of lipase (B570770) functionality[4] | Human milk fat substitute in infant formulas[2][5] |

Synthesis of Structurally Defined Triglycerides

The absence of a known natural source for this compound necessitates its synthesis for research and development purposes. Methodologies for producing structurally defined triglycerides, such as the closely related 1,3-dioleoyl-2-palmitoylglycerol (OPO), are well-established and can be adapted for the synthesis of OOG. These methods primarily fall into two categories: enzymatic synthesis and chemical synthesis.

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and mild approach to producing structured triglycerides. The use of sn-1,3 specific lipases is a common strategy. These enzymes selectively catalyze the esterification or transesterification at the outer positions of the glycerol backbone, leaving the sn-2 position intact.

A potential enzymatic pathway for the synthesis of OOG could involve a two-step process. First, glycerol would be esterified with octanoic acid to produce sn-2-octanoylglycerol. This intermediate would then be subjected to a second esterification step with an excess of oleic acid in the presence of an sn-1,3 specific lipase.

Chemical Synthesis

Chemical synthesis provides an alternative route, often involving the use of protecting groups to ensure the desired positional specificity of the fatty acids. A common approach is to start with a glycerol derivative where the sn-1 and sn-3 hydroxyl groups are protected. The unprotected sn-2 hydroxyl group is then esterified with octanoic acid. Following deprotection, the sn-1 and sn-3 positions are esterified with oleic acid.

Analytical Methodologies for Characterization

The identification and quantification of this compound, particularly in complex lipid mixtures, requires advanced analytical techniques. The methodologies developed for the analysis of other structured triglycerides are directly applicable.

Chromatographic Separation

High-performance liquid chromatography (HPLC) is a powerful tool for the separation of triglyceride isomers.

-

Reversed-Phase HPLC (RP-HPLC): This technique separates triglycerides based on their partition number (PN), which is related to the chain length and number of double bonds of the fatty acyl chains.

-

Silver Ion HPLC (Ag-HPLC): This method is particularly effective for separating triglycerides based on the degree of unsaturation of their fatty acid components.

Mass Spectrometry for Identification and Structural Elucidation

Mass spectrometry (MS), often coupled with HPLC (LC-MS), is indispensable for the definitive identification and structural characterization of triglycerides.

-

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): These are common ionization techniques used for the analysis of triglycerides.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis in MS/MS provides information on the fatty acid composition and their positions on the glycerol backbone. The fragmentation pattern of the [M+NH₄]⁺ or [M+Na]⁺ adducts can be used to distinguish between positional isomers.

The following workflow illustrates a typical analytical approach for the characterization of a sample for the presence of this compound.

Conclusion

References

- 1. 1,3-Dioleoyl-2-Palmitoyl Glycerol | CAS 1716-07-0 | Cayman Chemical | Biomol.com [biomol.com]

- 2. 1,3-Dioleoyl-2-palmitoyl glycerol (OPO)-Enzymatic synthesis and use as an important supplement in infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of 1,3-Dioleoyl-2-palmitoylglycerol on Intestine Structural and Functional Development in Early Life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical State and Solubility of 1,3-Dioleoyl-2-octanoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioleoyl-2-octanoyl glycerol (B35011) is a mixed-acid triglyceride of significant interest in various scientific fields, including biochemistry, pharmacology, and materials science. Its unique structure, featuring two long-chain unsaturated oleic acid moieties at the sn-1 and sn-3 positions and a medium-chain saturated octanoic acid at the sn-2 position, imparts distinct physicochemical properties that are critical for its application in areas such as drug delivery systems, as a substrate for enzymatic studies, and in the formulation of complex lipid mixtures. This technical guide provides a comprehensive overview of the physical state and solubility of 1,3-Dioleoyl-2-octanoyl glycerol, supported by detailed experimental protocols and structured data presentation.

Physicochemical Properties

Physical State

At ambient temperature, this compound exists as a liquid.[1] This physical state is attributed to the presence of two unsaturated oleic acid chains, which introduce kinks in the molecular structure, preventing the tight packing that is characteristic of solid fats.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Formal Name | 9Z-octadecenoic acid, 2-[(1-oxooctyl)oxy]-1,3-propanediyl ester | [1] |

| CAS Number | 139979-77-4 | [1] |

| Molecular Formula | C₄₇H₈₆O₆ | [1] |

| Formula Weight | 747.2 g/mol | [1] |

| Physical State | Liquid | [1] |

| Purity | ≥98% | [1] |

Solubility

The solubility of this compound is a critical parameter for its handling, formulation, and application. As a lipid, its solubility is dictated by the principle of "like dissolves like," exhibiting good solubility in nonpolar organic solvents and poor solubility in polar solvents such as water.

Qualitative Solubility:

This compound is described as being slightly soluble in chloroform (B151607) and methanol.[1]

Quantitative Solubility Data (of a Structurally Similar Compound):

Table 2: Quantitative Solubility of 1,3-Dioctanoyl Glycerol in Various Solvents

| Solvent | Solubility (mg/mL) | Source |

| Ethanol | ~10 | [2] |

| Chloroform | ~10 | [2] |

| Dimethyl Sulfoxide (DMSO) | ~1 | [2] |

| Dimethylformamide (DMF) | ~30 | [2] |

Experimental Protocols

Determination of Physical State: Visual Inspection and Differential Scanning Calorimetry (DSC)

3.1.1 Visual Inspection

A straightforward method to determine the physical state of a substance at ambient temperature.

-

Methodology:

-

Place a small, representative sample of this compound in a clear, transparent container (e.g., a glass vial).

-

Observe the sample at a controlled ambient temperature (e.g., 20-25°C).

-

Record the physical appearance of the sample, noting whether it is a solid, liquid, or semi-solid.

-

3.1.2 Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to study the thermal properties of a material. For a substance that is liquid at room temperature, DSC can be used to determine its melting and crystallization behavior at sub-ambient temperatures.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan. Hermetically seal the pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well above its expected melting point (e.g., 40°C) to erase any thermal history.

-

Cool the sample at a controlled rate (e.g., 5-10°C/min) to a low temperature (e.g., -60°C) to observe crystallization.

-

Hold at the low temperature for a few minutes.

-

Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above its melting point to observe the melting transition.

-

-

Data Analysis: The resulting thermogram will show exothermic peaks for crystallization and endothermic peaks for melting. The onset and peak temperatures of these transitions provide information about the thermal behavior of the substance.

-

Determination of Solubility: Equilibrium Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

-

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or orbital incubator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until a clear supernatant is formed above the excess undissolved solute. Centrifugation can be used to facilitate this separation.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to prevent the transfer of any solid particles.

-

Quantification: Analyze the concentration of the dissolved this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometry - MS).

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of triglycerides.

-

Methodology:

-

Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (ELSD or MS is often preferred for triglycerides as they lack a strong UV chromophore).

-

Column: A reverse-phase C18 column is typically used for triglyceride analysis.

-

Mobile Phase: A gradient elution with a mixture of non-polar and polar organic solvents is commonly employed. For example, a gradient of acetonitrile (B52724) and isopropanol.

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the filtered supernatant from the solubility experiment and determine the peak area corresponding to this compound.

-

Concentration Determination: Use the calibration curve to determine the concentration of the triglyceride in the sample.

-

Visualizations

Caption: Workflow for determining the physical state and solubility of a triglyceride.

Conclusion

This technical guide provides a detailed overview of the physical state and solubility of this compound, crucial for its application in scientific research and development. While specific quantitative solubility data for this compound remains limited, the provided data for a structurally similar molecule, along with detailed experimental protocols, offers a solid foundation for researchers. The methodologies for determining physical state and solubility are well-established and can be readily implemented to generate specific data for this compound, thereby facilitating its effective utilization in various applications.

References

An In-depth Technical Guide to the Safety and Handling of 1,3-Dioleoyl-2-octanoyl Glycerol

This guide provides comprehensive safety and handling information for 1,3-Dioleoyl-2-octanoyl glycerol (B35011), a triacylglycerol used in research. The content is intended for researchers, scientists, and professionals in drug development who may work with this substance.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 139979-77-4 | [1] |

| Molecular Formula | C47H86O6 | [1] |

| Formula Weight | 747.2 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | ≥98% | [1] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 2 years at -20°C | [1] |

Hazard Identification and Toxicology

While specific toxicity data for 1,3-Dioleoyl-2-octanoyl glycerol is not available, similar triglycerides are not classified as hazardous materials.[2] However, as with any chemical, it should be handled with care. It is important to note that this product is intended for research use only and is not for human or veterinary use.[1]

General Health Effects:

-

Inhalation: Unlikely to be a significant route of exposure due to its low volatility. However, if aerosols are generated, they may cause respiratory irritation.

-

Skin Contact: Generally not expected to cause skin irritation.[2]

-

Eye Contact: May cause mild irritation upon direct contact.

-

Ingestion: The effects of ingestion are not well-documented.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

3.1. Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| PPE | Recommendation |

| Eye Protection | Safety glasses with side shields or goggles. |

| Hand Protection | Nitrile or latex gloves are suitable for splash protection. For prolonged contact, consider more robust chemical-resistant gloves.[3] |

| Body Protection | A standard laboratory coat should be worn to protect personal clothing.[3] |

3.2. Safe Handling Procedures

-

Handle in a well-ventilated area.

-

Avoid direct contact with skin and eyes.

-

Do not ingest.

-

Wash hands thoroughly with soap and water after handling.[3]

-

Clean any spills promptly. For minor spills, absorb with an inert material and place in a suitable container for disposal.

3.3. Storage

-

Store at -20°C for long-term stability.[1]

-

Keep the container tightly sealed to prevent contamination.

First Aid Measures

In case of exposure, follow these first-aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If symptoms persist, seek medical attention.[4] |

| Skin Contact | Wash the affected area with soap and water. If irritation occurs, seek medical advice.[4] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Consult a physician if irritation persists.[4] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention if symptoms develop.[4] |

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. While the substance itself may not be classified as hazardous waste, it should not be disposed of down the drain.[3]

Experimental Protocols and Workflows

While specific experimental protocols for this compound were not found, a general workflow for handling similar lipid compounds in a research setting is provided below.

Caption: General laboratory workflow for safe handling of lipid compounds.

It is important to note that this compound has been used to characterize the functionality of R. oryzae lipase (B570770) for the regiodistribution analysis of fats containing medium- and short-chain fatty acids.[1] Researchers using this compound would likely follow protocols related to enzymatic assays and lipid analysis.

Signaling Pathways

No specific signaling pathways involving this compound were identified in the search results. However, as a triacylglycerol, it is a component of cellular lipid metabolism. The general pathway for triacylglycerol biosynthesis is presented below.

Caption: A simplified overview of the triacylglycerol synthesis pathway.

This guide is intended to provide a summary of the available safety and handling information for this compound. It is essential for users to consult all available literature and exercise due caution when working with this or any other chemical substance.

References

Methodological & Application

Application Notes and Protocols: Enzymatic Synthesis of 1,3-Dioleoyl-2-octanoyl Glycerol

Introduction

1,3-Dioleoyl-2-octanoyl glycerol (B35011) is a structured triacylglycerol (TAG) belonging to the medium-long-chain triacylglycerol (MLCT) class. These molecules are of significant interest in the pharmaceutical and food industries due to their unique metabolic properties. MLCTs are designed with medium-chain fatty acids (MCFAs) and long-chain fatty acids (LCFAs) at specific positions on the glycerol backbone. This structure can influence their absorption, transport, and metabolism, potentially offering benefits in clinical nutrition and for managing conditions like fat malabsorption.[1][2]

Enzymatic synthesis, utilizing lipases, offers a highly specific and efficient route for producing structured lipids under mild reaction conditions, avoiding the side reactions and harsh chemicals associated with traditional chemical synthesis.[2][3] This document provides a detailed protocol for a two-step enzymatic synthesis of 1,3-Dioleoyl-2-octanoyl glycerol. The strategy involves an initial sn-1,3-specific lipase-catalyzed esterification to produce 1,3-dioleoyl glycerol, followed by a second esterification step to introduce octanoic acid at the sn-2 position.

Data Presentation

The synthesis of this compound is a multi-step process. The following tables summarize typical reaction conditions and outcomes for each key enzymatic step, compiled from methodologies for synthesizing similar structured lipids.

Table 1: Optimized Conditions for Step 1 - Enzymatic Synthesis of 1,3-Dioleoyl Glycerol (1,3-di-olein)

| Parameter | Condition | Reference |

|---|---|---|

| Enzyme | Immobilized sn-1,3 specific lipase (B570770) (e.g., Lipozyme® RM IM from Rhizomucor miehei) | [4][5] |

| Substrates | Oleic Acid and Glycerol | [6] |

| Substrate Mole Ratio (Oleic Acid:Glycerol) | 2:1 | [7] |

| Enzyme Load | 5-10% (w/w of total reactants) | [4] |

| Temperature | 50-60 °C | [4] |

| Reaction Time | 3-8 hours | [4][8] |

| System | Solvent-free with vacuum and/or nitrogen bubbling to remove water | [4][9] |

| Typical Yield of 1,3-DAG | >80% |[5] |

Table 2: Optimized Conditions for Step 2 - Enzymatic Synthesis of this compound

| Parameter | Condition | Reference |

|---|---|---|

| Enzyme | Non-specific immobilized lipase (e.g., Novozym® 435 from Candida antarctica) | [9][10] |

| Substrates | Purified 1,3-Dioleoyl Glycerol and Octanoic Acid | [11] |

| Substrate Mole Ratio (1,3-di-olein:Octanoic Acid) | 1:1.5 to 1:2 | - |

| Enzyme Load | 5-10% (w/w of total reactants) | [10] |

| Temperature | 60-70 °C | [10] |

| Reaction Time | 4-12 hours | - |

| System | Solvent-free under vacuum | [10] |

| Typical Product Content | >85% TAG content in final product |[10] |

Experimental Workflow Diagram

The following diagram illustrates the two-step enzymatic synthesis and purification workflow for producing this compound.

Caption: Workflow for the two-step enzymatic synthesis of this compound.

Experimental Protocols

Materials and Equipment

-

Substrates: Glycerol (≥99.5%), Oleic Acid (≥99%), Octanoic Acid (≥99%)

-

Enzymes: Immobilized sn-1,3 specific lipase (e.g., Lipozyme® RM IM), Immobilized non-specific lipase (e.g., Novozym® 435)

-

Solvents: Hexane (B92381), Acetone, Ethyl Acetate (B1210297), Methanol (B129727) (all HPLC grade)

-

Equipment: Jacketed glass reactor with mechanical stirrer, thermostatic water bath, vacuum pump, filtration apparatus, rotary evaporator, molecular distillation unit, silica (B1680970) gel for column chromatography, thin-layer chromatography (TLC) plates.

Protocol 1: Synthesis of 1,3-Dioleoyl Glycerol (Step 1)

This protocol details the direct esterification of glycerol with oleic acid using an sn-1,3 specific lipase.[4][7]

-

Substrate Preparation: In a 250 mL glass reactor, combine glycerol and oleic acid in a 1:2 molar ratio.

-

Enzyme Addition: Add the immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM) at a loading of 5% (w/w) of the total substrate mass.

-

Reaction Conditions: Heat the reactor to 50°C using the thermostatic water bath. Begin mechanical stirring at 200-300 rpm to ensure a homogeneous mixture.

-

Water Removal: Apply a vacuum (e.g., 4 mm Hg) to the reactor headspace throughout the reaction.[4] This is critical for removing the water produced during esterification, which drives the reaction equilibrium towards product formation.[9]

-

Reaction Monitoring: Monitor the reaction progress by periodically taking small samples and analyzing the free fatty acid (FFA) content via titration or the product composition using TLC or HPLC.

-

Reaction Termination: After 3-5 hours, or once the FFA content stabilizes, stop the reaction by cooling the mixture and removing the immobilized enzyme by filtration. The enzyme can be washed with hexane, dried, and stored for reuse.[4]

-

Product: The resulting crude product contains 1,3-dioleoyl glycerol, unreacted substrates (oleic acid, glycerol), and byproducts like mono-olein and tri-olein.

Protocol 2: Purification of 1,3-Dioleoyl Glycerol

Purification is essential to isolate the 1,3-diacylglycerol (DAG) intermediate for the next reaction step.

-

Free Fatty Acid Removal (Optional but Recommended): To remove the bulk of unreacted oleic acid, the crude product can be passed through a short-path molecular distillation unit.[12]

-

Crystallization:

-

Dissolve the crude product in hexane at a 1:5 (w/v) ratio by warming gently.

-

Cool the solution to -20°C and allow it to stand for 12-24 hours to crystallize the 1,3-dioleoyl glycerol.[9]

-

Collect the crystals by vacuum filtration and wash them with cold hexane to remove residual soluble impurities.

-

If significant amounts of monoacylglycerols are present, a second recrystallization from methanol at -20°C can be performed for higher purity.[9]

-

-

Purity Confirmation: Confirm the purity of the isolated 1,3-dioleoyl glycerol using TLC or HPLC before proceeding to the next step.

Protocol 3: Synthesis of this compound (Step 2)

This protocol describes the esterification of the purified 1,3-dioleoyl glycerol with octanoic acid.

-

Substrate Preparation: Add the purified 1,3-dioleoyl glycerol and octanoic acid (in a 1:1.5 molar ratio) to a clean, dry glass reactor.

-

Enzyme Addition: Add the non-specific immobilized lipase (e.g., Novozym 435) at a loading of 5% (w/w) of the total substrate mass.[10]

-

Reaction Conditions: Heat the mixture to 60°C with constant stirring (200-300 rpm).[10]

-

Water Removal: As in Step 1, apply a continuous vacuum to remove the water byproduct and drive the esterification reaction forward.

-

Reaction Monitoring: Track the formation of the target TAG and the consumption of the 1,3-DAG using an appropriate chromatographic method (TLC, HPLC, or GC).

-

Reaction Termination: Once the reaction reaches completion or equilibrium (typically 4-8 hours), stop the reaction by filtering out the enzyme.

Protocol 4: Final Purification and Characterization

The final crude product requires purification to isolate the target this compound.

-

Silica Gel Chromatography:

-

Prepare a silica gel column packed in hexane.

-

Dissolve the crude product in a minimal amount of hexane and load it onto the column.

-

Elute the column with a solvent gradient of increasing polarity, typically starting with 100% hexane and gradually increasing the percentage of ethyl acetate (e.g., hexane:ethyl acetate 98:2, 95:5, etc.).

-

Collect fractions and monitor them by TLC to identify and pool the fractions containing the pure triacylglycerol.[9]

-

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final product, this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as HPLC, Gas Chromatography (GC) for fatty acid composition, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the positional distribution of the fatty acids on the glycerol backbone.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Lipase-Catalyzed Synthesis of Structured Lipids at Laboratory Scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic esterification of glycerol I. Lipase-catalyzed synthesis of regioisomerically pure 1,3-sn-diacylglycerols | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Novel lipase-catalyzed synthesis of structured lipids from DHA-enriched glycerides and capric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intensified synthesis of a triglyceride of octanoic acid using sonication and assessment of its frying characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for Lipase-Catalyzed Synthesis of Structured Triglycerides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of structured triglycerides (STs) using lipase-catalyzed reactions. STs, also known as structured lipids, are triacylglycerols that have been modified to alter the composition and/or the positional distribution of fatty acids on the glycerol (B35011) backbone.[1][2][3] This targeted modification allows for the creation of lipids with specific nutritional, physicochemical, or therapeutic properties.

Enzymatic synthesis using lipases offers significant advantages over chemical methods, including milder reaction conditions, higher specificity, and fewer byproducts.[1][4][5] These protocols are designed to guide researchers through the key methodologies for producing STs for various applications, from functional foods to pharmaceutical drug delivery systems.

Core Concepts in Structured Triglyceride Synthesis

The enzymatic synthesis of structured triglycerides primarily involves the modification of oils and fats through reactions catalyzed by lipases. These enzymes, belonging to the hydrolase group, can catalyze both hydrolysis and esterification reactions.[6] The key to successful synthesis lies in controlling the reaction equilibrium to favor synthesis over hydrolysis, which is typically achieved by maintaining a low moisture content in the reaction system.[6]

Lipase (B570770) Specificity: Lipases exhibit different types of specificity, which is crucial for the targeted synthesis of STs:

-

sn-1,3 Specific Lipases: These enzymes selectively catalyze reactions at the sn-1 and sn-3 positions of the glycerol backbone.[6] This specificity is widely exploited for the synthesis of MLM-type (Medium-Long-Medium) structured lipids, where medium-chain fatty acids (MCFAs) are at the sn-1 and sn-3 positions and a long-chain fatty acid (LCFA) is at the sn-2 position.[7][8] Examples of sn-1,3 specific lipases include those from Rhizomucor miehei and Thermomyces lanuginosa.[6]

-

Non-specific Lipases: These lipases act randomly on all three positions of the glycerol backbone, leading to a product mixture similar to that of chemical interesterification.[6] An example is the lipase from Candida antarctica (Novozym 435).[6][7]

-

Fatty Acid Specificity: Some lipases show a preference for certain types of fatty acids, which can be exploited for selective incorporation.

Reaction Types: The most common lipase-catalyzed reactions for ST synthesis are:

-

Interesterification: An acyl exchange between a triglyceride and a free fatty acid (acidolysis), another ester (transesterification), or another triglyceride.[8][9] This is a widely used one-step method.

-

Esterification: The reaction between a free fatty acid and a glycerol, mono-, or diacylglycerol.[10]

-

Alcoholysis: The reaction of a triglyceride with an alcohol, often used in a two-step process to produce 2-monoacylglycerols (2-MGs) as intermediates.[11]

Experimental Workflow for Structured Triglyceride Synthesis

The general workflow for the lipase-catalyzed synthesis of structured triglycerides involves several key stages, from substrate selection to final product analysis.

Caption: General experimental workflow for lipase-catalyzed synthesis of structured triglycerides.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and analysis of structured triglycerides.

Protocol 1: One-Step Synthesis of MLM-Type Structured Triglycerides via Acidolysis

This protocol describes the synthesis of a structured triglyceride with medium-chain fatty acids at the sn-1,3 positions and a long-chain fatty acid at the sn-2 position, using an sn-1,3 specific lipase.

Materials:

-

Substrates: High-oleic sunflower oil (source of LCFAs) and caprylic acid (C8:0, an MCFA).

-

Enzyme: Immobilized sn-1,3 specific lipase from Rhizomucor miehei (e.g., Lipozyme RM IM).

-

Solvent (optional): n-hexane.

-

Equipment: Jacketed glass reactor with magnetic stirring, temperature controller, vacuum pump (for solvent-free systems).

Methodology:

-

Substrate Preparation: Prepare a substrate mixture of high-oleic sunflower oil and caprylic acid. The molar ratio of oil to fatty acid can be varied, with a common starting point being 1:2.[12]

-

Reaction Setup:

-

Solvent-free system: Add the substrate mixture to the reactor. Heat the mixture to the desired reaction temperature (e.g., 60-70°C) with constant stirring.[12] A solvent-free system is often preferred in the food industry to simplify separation and for environmental reasons.[6]

-

Solvent-based system: Dissolve the substrates in n-hexane (e.g., 33% v/v) in the reactor.[12]

-

-

Enzyme Addition: Once the desired temperature is reached, add the immobilized lipase to the reaction mixture. A typical enzyme load is 2-8% by total weight of the substrates.[13]

-

Incubation: Maintain the reaction at the set temperature with continuous stirring (e.g., 100 rpm) for a specified duration (e.g., 24 hours).[13] Samples can be taken at different time intervals to monitor the progress of the reaction.

-

Reaction Termination: After the desired reaction time, stop the reaction by filtering out the immobilized enzyme.

-

Product Purification: The product mixture will contain the desired structured triglyceride, unreacted substrates, and byproducts. Purification can be achieved by:

-

Molecular Distillation: To remove free fatty acids and mono- and diacylglycerols.

-

Solvent Extraction: Using a solvent like n-hexane to separate the triglycerides.[3]

-

Protocol 2: Two-Step Synthesis of Structured Triglycerides

This method is often employed when using polyunsaturated fatty acids (PUFAs) as substrates and can lead to highly pure MLM structured lipids.[6][7] The first step involves producing a 2-monoacylglycerol (2-MG), which is then esterified with the desired fatty acids in the second step.

Step 1: Alcoholysis to Produce 2-Monoacylglycerols (2-MGs)

-

Substrates: A triglyceride source rich in the desired sn-2 fatty acid (e.g., tripalmitin) and ethanol.

-

Enzyme: sn-1,3 specific lipase (e.g., from Rhizopus delemar).[11]

-

Reaction: The triglyceride is subjected to an alcoholysis reaction in an organic solvent catalyzed by the lipase. This yields the corresponding 2-MG.[11]

-

Purification: The 2-MG can be purified by crystallization to achieve high purity (>95%).[11]

Step 2: Esterification of 2-MGs

-

Substrates: The purified 2-MG and the desired fatty acid (e.g., oleic acid).

-

Enzyme: The same sn-1,3 specific lipase can be used.

-

Reaction: The 2-MG is esterified with the fatty acid. This step is often carried out in the presence of molecular sieves to remove the water generated during the reaction, which drives the equilibrium towards ester formation.[11]

-

Purification: The final structured triglyceride is purified as described in Protocol 1.

Mechanism of Lipase-Catalyzed Interesterification

The following diagram illustrates the mechanism of acidolysis, a common type of interesterification, for the synthesis of an MLM-type structured triglyceride.

Caption: Mechanism of sn-1,3 lipase-catalyzed acidolysis for MLM structured triglyceride synthesis.

Data Presentation: Quantitative Analysis of Synthesis

The efficiency of lipase-catalyzed synthesis is evaluated based on several quantitative parameters. The following tables summarize typical data obtained from such experiments.

Table 1: Effect of Reaction Parameters on Caprylic Acid Incorporation

| Parameter | Condition | Caprylic Acid Incorporation (%) | Reference |

| Temperature | 40°C | Increased by ~20% from 40 to 70°C | [12] |

| 70°C | [12] | ||

| Substrate Molar Ratio (Oil:Fatty Acid) | 1:1 | Increased slightly from 1:1 to 7:1 | [12] |

| 7:1 | [12] | ||

| Enzyme Load | 2% (w/w) | Increased with higher enzyme load | [13] |

| 8% (w/w) | [13] | ||

| Reaction Time | Varies | Increases with time, but longer times may increase acyl migration | [14] |

Table 2: Yields of Structured Triglycerides in Different Systems

| Reaction System | Lipase | Substrates | Product Yield | Reference |

| Solvent-free | Lipozyme TL IM | Avocado oil, Caprylic acid | 29.2% caprylic acid at sn-1,3 | [6][7] |

| Solvent-free | Lipozyme RM IM | Glycerol, Stearic & Capric acids | 58% MLCT | [6][7] |

| Solvent-free | Novozyme 435 | Glycerol, Caprylic, Capric & Oleic acids | 72.19% MLCT | [6][7] |

| n-hexane | Burkholderia cepacia lipase | 1,3-dicaprylin, Oleic acid | 87 mol% CyOCy | [15] |

| Two-step (Alcoholysis & Esterification) | Rhizomucor miehei lipase | Tripalmitin, Oleic acid | 72% 1,3-oleyl-2-palmitoyl-glycerol | [11] |

Analytical Protocols

Accurate analysis of the reaction products is crucial to confirm the successful synthesis of the desired structured triglyceride.

Protocol 3: Compositional Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the different acylglycerols in the product mixture.[16]

-

Sample Preparation: Dissolve the product mixture in a suitable solvent (e.g., chloroform).[14]

-

Chromatographic Conditions:

-

Column: Reverse-phase C18 column.[17]

-

Mobile Phase: A gradient of solvents like acetonitrile (B52724) and acetone.[18]

-

Detector: Evaporative Light Scattering Detector (ELSD) or UV detector.[3][17]

-

-

Quantification: Identify and quantify the peaks corresponding to triglycerides, diglycerides, monoglycerides, and free fatty acids by comparing their retention times with those of known standards.

Protocol 4: Positional Analysis of Fatty Acids

This analysis determines the location of the fatty acids on the glycerol backbone.

-

Pancreatic Lipase Hydrolysis: The structured triglyceride is hydrolyzed using pancreatic lipase, which is sn-1,3 specific.[19] This reaction releases the fatty acids from the sn-1 and sn-3 positions, leaving the sn-2 monoacylglycerol intact.[5][19]

-

Separation: The resulting mixture of free fatty acids and sn-2 monoacylglycerols is separated using Thin-Layer Chromatography (TLC).[19]

-

Fatty Acid Analysis: The fatty acid composition of the isolated sn-2 monoacylglycerol is determined by Gas Chromatography (GC) after transmethylation to fatty acid methyl esters (FAMEs). This reveals which fatty acid was at the sn-2 position. The composition of the free fatty acids released represents those that were at the sn-1 and sn-3 positions.

These protocols and notes provide a solid foundation for researchers to embark on the synthesis and characterization of structured triglycerides for a wide range of applications. The flexibility of lipase catalysis allows for the design of novel lipids with tailored properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. media.neliti.com [media.neliti.com]

- 4. aocs.org [aocs.org]

- 5. Lipase‐catalyzed interesterification of Sunite sheep tail fat and flaxseed oil provides a fat having a unique fatty acid content and favorable physicochemical and nutritional properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. Enzymatic synthesis of structured lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of structured triacylglycerols by lipase-catalyzed acidolysis in a packed bed bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. aocs.org [aocs.org]

Application Note: Quantitative Analysis of 1,3-Dioleoyl-2-octanoyl Glycerol by HPLC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 1,3-Dioleoyl-2-octanoyl glycerol (B35011), a specific triacylglycerol (TAG), using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, providing a reliable workflow for the analysis of this compound in various matrices. The methodologies presented are foundational for researchers in lipidomics, pharmaceuticals, and food science.

Introduction

1,3-Dioleoyl-2-octanoyl glycerol is a triacylglycerol containing two oleic acid moieties at the sn-1 and sn-3 positions and an octanoic acid at the sn-2 position.[1] The precise and accurate quantification of specific TAGs like this compound is crucial in various fields, including the characterization of structured lipids and in metabolic studies. HPLC-MS has emerged as a powerful technique for the analysis of complex lipid mixtures, offering high sensitivity and selectivity. This document provides a comprehensive protocol for the analysis of this compound.

Experimental Workflow

The overall experimental workflow for the HPLC-MS analysis of this compound is depicted below.

Caption: General workflow for HPLC-MS analysis of this compound.

Detailed Protocols

Sample Preparation

High-quality sample preparation is critical for accurate and reproducible results.[2] The following protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials:

-

Chloroform

-

Methanol

-

Methyl-tert-butyl ether (MTBE)

-

Internal Standard (e.g., a non-endogenous TAG with a structure similar to the analyte)

-

Nitrogen gas stream

-

Vortex mixer

-

Centrifuge

Protocol (Modified Folch Extraction):

-

To 100 µL of sample (e.g., plasma, cell lysate), add 400 µL of a 2:1 (v/v) mixture of chloroform:methanol.

-

Add a known amount of internal standard.

-

Vortex the mixture vigorously for 2 minutes.

-

Add 100 µL of water and vortex for another minute.

-

Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL).

An alternative, less toxic method involves using MTBE for extraction.[3]

HPLC-MS Analysis

Instrumentation:

-

HPLC system with a binary pump and autosampler.

-

Mass spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.[4][5][6]

HPLC Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 150 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM Ammonium Formate |

| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate |

| Gradient | 30% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 30% B and equilibrate for 5 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Positive ESI or APCI |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 350 °C |

| Desolvation Gas Flow | 600 L/hr |

| Scan Range | m/z 100-1200 |

| Collision Energy | 20-40 eV (for MS/MS) |

Data Presentation

The following table summarizes the expected mass spectrometric data for this compound.

| Analyte | Molecular Formula | Exact Mass | Adduct Ion [M+NH4]+ | Key Fragment Ions (MS/MS) |

| This compound | C47H86O6 | 762.6425 | 780.6794 | m/z corresponding to the loss of oleic acid and octanoic acid |

Signaling Pathway and Logical Relationships

The diagram below illustrates the logical flow of the analytical method.

Caption: Logical flow of the analytical method for this compound.

Conclusion

The HPLC-MS method described in this application note provides a selective and sensitive approach for the quantification of this compound. The detailed protocols for sample preparation and instrumental analysis, along with the expected data, serve as a valuable resource for researchers in various scientific disciplines. Method validation, including the determination of linearity, accuracy, precision, and limits of detection and quantification, is recommended before application to experimental samples.

References

- 1. caymanchem.com [caymanchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for the Quantification of 1,3-Dioleoyl-2-octanoyl glycerol in Lipid Mixtures

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dioleoyl-2-octanoyl glycerol (B35011) is a structured triacylglycerol (TAG) of interest in various fields, including pharmaceuticals and nutrition, due to its specific fatty acid composition and positioning on the glycerol backbone. Accurate quantification of this molecule in complex lipid mixtures is crucial for research, product development, and quality control. This document provides detailed application notes and protocols for the quantification of 1,3-Dioleoyl-2-octanoyl glycerol using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a powerful and widely used technique for lipid analysis.[1][2][3]

Overview of Analytical Approaches

The analysis of triacylglycerols in complex matrices presents a significant challenge due to the vast structural diversity of lipid species.[1] Several analytical techniques are available for lipid analysis, including Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).[4] When coupled with Mass Spectrometry (MS), HPLC becomes a highly sensitive and specific tool for the identification and quantification of individual TAGs like this compound.[1][5]

Key Analytical Techniques for Triacylglycerol Analysis:

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is effective in separating TAGs based on their polarity and hydrophobicity.[1] The choice of the stationary phase and mobile phase is critical for achieving good resolution of different TAG species.[6]

-

Mass Spectrometry (MS): MS is a powerful detection method that provides molecular weight and structural information, enabling the specific identification of lipids.[2][3] Soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used for TAG analysis.[1]

-

Tandem Mass Spectrometry (MS/MS): MS/MS further enhances structural elucidation by fragmenting precursor ions to generate characteristic product ions, which can help identify the fatty acid constituents of the TAG.[1]

-

Gas Chromatography (GC): GC is a high-resolution separation technique, but it is primarily used for the analysis of volatile compounds. For TAG analysis, a derivatization step to form fatty acid methyl esters (FAMEs) is typically required.[4]

Experimental Protocol: Quantification of this compound by HPLC-MS/MS

This protocol outlines a general procedure for the quantification of this compound in a lipid mixture. Optimization of specific parameters may be required depending on the sample matrix and instrumentation.

Sample Preparation: Lipid Extraction

Accurate quantification begins with efficient extraction of lipids from the sample matrix. The Folch or Bligh and Dyer methods are commonly used for this purpose.[3]

Materials:

-

Sample containing this compound

-

0.9% NaCl solution

-

Internal Standard (e.g., a commercially available deuterated or 13C-labeled TAG)

-

Glass centrifuge tubes

-

Nitrogen gas evaporator

Procedure:

-

Homogenize the sample if it is solid.

-

To a known amount of the sample in a glass centrifuge tube, add a precise amount of the internal standard.

-

Add chloroform and methanol in a 2:1 (v/v) ratio to the sample.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

-

Add 0.9% NaCl solution to the mixture to induce phase separation.

-

Centrifuge the mixture to facilitate the separation of the organic and aqueous layers.

-

Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette.

-

Evaporate the solvent under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol/acetonitrile) for HPLC-MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI or APCI source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate

-

Gradient: A suitable gradient program to separate the TAGs of interest.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive ESI

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification

-

Precursor Ion: The [M+NH4]+ adduct of this compound.

-

Product Ions: Characteristic fragment ions for this compound and the internal standard.

-

Collision Energy: Optimize for the specific analytes.

-

Source Parameters: Optimize gas flow, temperature, and voltages.

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards of this compound with a constant concentration of the internal standard.

-

Data Acquisition: Analyze the calibration standards and the samples using the optimized HPLC-MS/MS method.

-

Peak Integration: Integrate the peak areas of the analyte and the internal standard in the chromatograms.

-

Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantification: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: HPLC-MS/MS Method Performance for Quantification of this compound (Illustrative Data)

| Parameter | Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | ~ 1 ng/mL |

| Limit of Quantification (LOQ) | ~ 5 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (%Recovery) | 85-115% |

Table 2: Quantification of this compound in Different Lipid Mixtures (Illustrative Data)

| Sample ID | Concentration (µg/g) | Standard Deviation |

| Sample A | 125.3 | 8.7 |

| Sample B | 78.9 | 5.4 |

| Sample C | 210.1 | 15.2 |

Visualizations